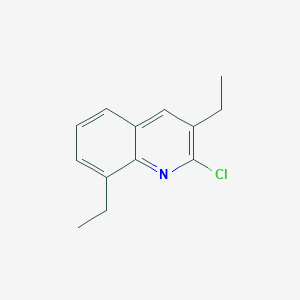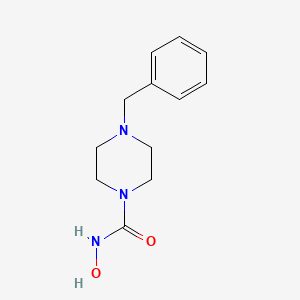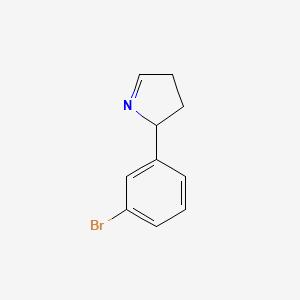
Hexadeca-2,4,6,8,10,12,14-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-2,4,6,8,10,12,14-heptaene is a polyene compound characterized by a long chain of alternating double and single carbon-carbon bonds. This structure imparts unique electronic properties, making it a subject of interest in various fields of scientific research, including organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexadeca-2,4,6,8,10,12,14-heptaene typically involves the polymerization of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation processes, where a saturated hydrocarbon is converted to the polyene using a metal catalyst such as palladium or platinum. This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Hexadeca-2,4,6,8,10,12,14-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the polyene into a saturated hydrocarbon using hydrogen gas and a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups into the polyene chain.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) and nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated polyenes.
Applications De Recherche Scientifique
Hexadeca-2,4,6,8,10,12,14-heptaene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and electron delocalization.
Biology: Investigated for its potential role in biological systems as a precursor to natural products.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of Hexadeca-2,4,6,8,10,12,14-heptaene involves its ability to delocalize electrons across the conjugated system. This delocalization allows the compound to interact with various molecular targets, including enzymes and receptors, by forming stable π-complexes. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Hexadeca-2,4,6,8,10,12,14-heptaene can be compared with other polyenes such as:
- Deca-2,4,6,8-tetraene
- Dodeca-2,4,6,8,10-pentaene
- Tetradeca-2,4,6,8,10,12-hexaene
Uniqueness: this compound stands out due to its longer conjugated system, which imparts unique electronic properties and makes it more reactive in certain chemical reactions
Propriétés
Numéro CAS |
918342-83-3 |
|---|---|
Formule moléculaire |
C16H20 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
hexadeca-2,4,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C16H20/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H,1-2H3 |
Clé InChI |
HVNWKSDAXRCBJC-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC=CC=CC=CC=CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)

![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)

![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)


![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)

![1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one](/img/structure/B15171731.png)

![(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B15171748.png)
